molecular formula C12H22O2 B14730188 Cyclopentyl heptanoate CAS No. 5454-23-9

Cyclopentyl heptanoate

Cat. No.: B14730188
CAS No.: 5454-23-9
M. Wt: 198.30 g/mol
InChI Key: XQIVRADFTDIBRW-UHFFFAOYSA-N
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Description

Cyclopentyl heptanoate is an ester derived from the condensation of heptanoic acid (a seven-carbon fatty acid) and cyclopentanol (a five-membered cyclic alcohol). Esters of cyclopentanol, such as ethyl cyclopentylacetate (C₉H₁₆O₂), demonstrate moderate synthetic yields (71%) under standardized conditions, suggesting feasible preparation routes for this compound . Cyclopentyl-containing compounds are notable for their balance of lipophilicity and steric bulk, which can influence solubility, stability, and biological interactions .

Properties

CAS No.

5454-23-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

cyclopentyl heptanoate

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-10-12(13)14-11-8-6-7-9-11/h11H,2-10H2,1H3

InChI Key

XQIVRADFTDIBRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl heptanoate can be synthesized through the esterification reaction between cyclopentanol and heptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:

Cyclopentanol+Heptanoic acidAcid catalystCyclopentyl heptanoate+Water\text{Cyclopentanol} + \text{Heptanoic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Cyclopentanol+Heptanoic acidAcid catalyst​Cyclopentyl heptanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Aminolysis Reactions

The aminolysis of cyclopentyl heptanoate with primary amines is significantly influenced by cyclodextrins (CDs), which act as catalysts or modulators. Studies demonstrate that:

  • Catalytic Effects : Beta-CD (β-CD) and gamma-CD (γ-CD) enhance reaction rates for long esters reacting with long amines. The inclusion of the alkylamino group (and potentially the ester acyl group) in the CD cavity stabilizes the transition state, enabling catalysis .

  • Rate Constant Ratios : For kinetically equivalent processes (free ester reacting with CD-bound amine), the ratio k(Nc)/k(N)k_{(Nc)}/k_{(N)} ranges from 0.2 to 28, indicating both catalytic acceleration and retardation depending on the amine and CD type .

Table 1: Catalytic Effects of Cyclodextrins on Aminolysis

CyclodextrinReaction TypeRate Constant Ratio (k(cN)/k(N)k_{(cN)}/k_{(N)})
β-CDFree ester + CD-bound amine0.2–28
γ-CDCD-bound ester + free amineUp to 180 (catalytic)
α-CDShort esters + short aminesRetardation (ratios < 1)

Reaction Mechanism

The aminolysis mechanism involves:

  • Inclusion of the alkylamino group into the CD cavity, which stabilizes the transition state via hydrophobic interactions and steric effects .

  • Potential inclusion of the ester acyl group (particularly in γ-CD due to its larger cavity), further lowering the activation energy .

  • Dual reactivity pathways :

    • Short esters/amines : Free amine attacks CD-bound ester.

    • Long esters/amines : Free ester reacts with CD-bound amine .

Structural and Steric Considerations

  • Transition State Binding : Multiple modes of transition state binding to CDs are observed, influenced by the size and shape of the ester and amine .

  • Steric Effects : Bulkier amines (e.g., cyclohexyl, benzyl) exhibit reduced reactivity due to hindered inclusion in CD cavities .

Photocatalyzed Hydrogen Atom Transfer (HAT)

While not directly studied for this compound, HAT principles from related systems suggest potential reactivity:

  • Ester C-H Cleavage : The presence of heteroatoms (e.g., oxygen in esters) can stabilize radical intermediates via hyperconjugation, enabling selective β-C–H bond cleavage .

  • Regioselectivity : Steric and polar effects may direct C–H cleavage in esters, as seen in analogous substrates .

Comparative Analysis of Reaction Parameters

Table 2: Reactivity Trends in Aminolysis

ParameterTrend/Observation
CD Cavity Size γ-CD > β-CD > α-CD (for catalytic effects)
Amine Chain Length Longer amines favor CD-bound reactivity
Ester Chain Length Heptanoate (long ester) favors catalysis

Scientific Research Applications

Cyclopentyl heptanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant fruity odor.

Mechanism of Action

The mechanism of action of cyclopentyl heptanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of cyclopentanol and heptanoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cyclopentyl heptanoate with structurally or functionally related compounds, including cyclohexyl heptanoate, n-alkyl heptanoates, and other cyclopentyl derivatives.

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Synthetic Yield (%) Key Features
This compound* C₁₂H₂₂O₂ 198.30 ~500 (estimated) Five-membered ring; moderate steric bulk
Cyclohexyl heptanoate C₁₃H₂₄O₂ 212.33 Six-membered ring; higher lipophilicity
Ethyl cyclopentylacetate C₉H₁₆O₂ 156.22 71 Smaller ester; cyclopentyl group enhances yield
n-Butyl heptanoate C₁₁H₂₂O₂ 186.29 470–480 57–87 Linear alkyl chain; lower steric hindrance

Notes:

  • This compound’s estimated boiling point is extrapolated from linear alkyl heptanoates, adjusted for the cyclopentyl group’s reduced volatility compared to linear chains.
  • Cyclohexyl heptanoate (C₁₃H₂₄O₂) has a higher molecular weight and likely greater thermal stability due to its chair-conformation cyclohexyl group .

Thermodynamic Stability

  • Cyclopentyl radicals exhibit consistent bond dissociation energies (~5.7 eV) across alcohols, ethers, and amines, unlike linear alkyl radicals (e.g., ethyl: 8.3–9.0 eV) . This stability may translate to enhanced resistance to degradation in this compound.
  • Heptylcyclopentane (C₁₂H₂₄, a hydrocarbon analog) has a boiling point of 497.07 K and heat of vaporization (ΔvapH°) of 14.5 kcal/mol, reflecting moderate intermolecular forces .

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